molecular formula C15H15BrOZn B14875022 2-(3,4-Dimethylphenoxymethyl)phenylZinc bromide

2-(3,4-Dimethylphenoxymethyl)phenylZinc bromide

Cat. No.: B14875022
M. Wt: 356.6 g/mol
InChI Key: JGQHTJXNAMHZIK-UHFFFAOYSA-M
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Description

2-(3,4-dimethylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxymethyl)phenylzinc bromide typically involves the reaction of 2-(3,4-dimethylphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale production often involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxymethyl)phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including nucleophilic addition and substitution reactions .

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethylphenoxymethyl)phenylzinc bromide is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the 3,4-dimethylphenoxymethyl group can provide steric and electronic effects that differentiate it from other organozinc reagents .

Properties

Molecular Formula

C15H15BrOZn

Molecular Weight

356.6 g/mol

IUPAC Name

bromozinc(1+);1,2-dimethyl-4-(phenylmethoxy)benzene

InChI

InChI=1S/C15H15O.BrH.Zn/c1-12-8-9-15(10-13(12)2)16-11-14-6-4-3-5-7-14;;/h3-6,8-10H,11H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

JGQHTJXNAMHZIK-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=CC=[C-]2)C.[Zn+]Br

Origin of Product

United States

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